Product packaging for (S)-2-(5-Fluoro-2-methylphenyl)piperidine(Cat. No.:)

(S)-2-(5-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13046437
M. Wt: 193.26 g/mol
InChI Key: ICAGBHADEAZGCQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(5-Fluoro-2-methylphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a fundamental building block for pharmaceuticals, substituted with a 5-fluoro-2-methylphenyl group. The stereochemistry of the (S)-enantiomer is crucial for its biological activity and binding affinity. Piperidine derivatives are key synthetic fragments found in more than twenty classes of pharmaceuticals, and research into their properties is a vibrant field in organic chemistry . The incorporation of the fluorine atom is a common strategy in drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding selectivity . This compound is structurally related to piperidine derivatives studied for their interaction with neurotransmitter receptors in the central nervous system (CNS), such as dopamine and serotonin receptors, making it a valuable scaffold for investigating new therapies for neurological disorders . The specific (S)-enantiomer is of particular interest for creating targeted ligands with optimized receptor interactions. As a supplier, we provide this high-quality compound to support advanced research and development efforts. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on our material for its consistent quality and application in hit-to-lead optimization and other critical stages of drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B13046437 (S)-2-(5-Fluoro-2-methylphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1

InChI Key

ICAGBHADEAZGCQ-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CCCCN2

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 5 Fluoro 2 Methylphenyl Piperidine

Retrosynthetic Analysis of the (S)-2-(5-Fluoro-2-methylphenyl)piperidine Enantiomer

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. amazonaws.comyoutube.com For this compound (I), the primary challenge is the stereoselective formation of the chiral center at the C2 position of the piperidine (B6355638) ring.

A primary disconnection can be made at the C-N bond within the piperidine ring, following a reductive amination strategy. This leads back to 5-amino-1-(5-fluoro-2-methylphenyl)hexan-1-one (II). This intermediate, a δ-amino ketone, can be further simplified. A C-C bond disconnection adjacent to the carbonyl group suggests an addition of an organometallic reagent derived from 1-bromo-5-fluorotoluene to a suitable δ-lactam or a protected 5-aminopentanal (B1222117) derivative.

Alternatively, a more common and powerful retrosynthetic approach involves disconnecting the bonds formed during the ring-closing step. An intramolecular cyclization, such as an aza-Michael reaction or reductive amination cascade, is a key strategy. This leads to an acyclic precursor like an amino-enone or an amino-aldehyde/ketone.

A third powerful strategy involves constructing the chiral center directly on a pre-formed heterocyclic ring. Disconnecting the C(aryl)-C(piperidine) bond is less common but conceivable via cross-coupling reactions. A more feasible approach is the asymmetric reduction of a corresponding pyridine (B92270) or dihydropyridine (B1217469) precursor (III). This is a highly attractive route due to the ready availability of substituted pyridines. The retrosynthesis would involve the asymmetric hydrogenation of 2-(5-fluoro-2-methylphenyl)pyridine, which directly establishes the desired stereocenter.

Retrosynthetic Pathways for this compound

Image depicting the retrosynthetic analysis of this compound, showing disconnections leading to precursors like a δ-amino ketone, an acyclic amino-enone, and a substituted pyridine.

A schematic representation of potential retrosynthetic disconnections for the target molecule.

Enantioselective Approaches for the Construction of 2-Substituted Piperidine Rings

The synthesis of enantiomerically pure 2-substituted piperidines like this compound is a significant area of research. Several powerful enantioselective methods have been developed to construct this key structural motif.

Asymmetric Catalytic Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing chiral piperidines. dicp.ac.cn However, this transformation is challenging due to the aromatic stability of the pyridine ring and the potential for both the substrate and the product to coordinate to the metal catalyst, leading to inhibition. dicp.ac.cn A successful strategy to overcome these issues involves the activation of the pyridine substrate by converting it into a pyridinium (B92312) salt. This enhances the reactivity of the substrate and minimizes product inhibition. dicp.ac.cndicp.ac.cn

Iridium-based catalysts, particularly with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. dicp.ac.cnnih.gov For instance, iridium complexes with ligands like MeO-BoQPhos have been used to hydrogenate 2-alkyl- and 2-arylpyridinium salts with high levels of enantioselectivity. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation using formic acid/triethylamine (B128534) as a hydrogen source offers a practical alternative to using high-pressure hydrogen gas. dicp.ac.cn

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
[{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂Activated PyridinesExcellent dicp.ac.cn
Ir/SegPhos2-Aryl-3-phthalimidopyridinium saltsHigh acs.org
Ir-MeO-BoQPhos2-Alkyl-pyridinium saltsup to 93:7 er nih.gov
[RhCp*Cl₂]₂/KI with Chiral AmineN-Benzylpyridinium saltsHigh dicp.ac.cn

This table summarizes representative catalyst systems used in the asymmetric hydrogenation of pyridine derivatives for the synthesis of chiral piperidines.

Metal-Catalyzed Asymmetric Carbometalation and Cyclization Reactions

Metal-catalyzed reactions that form C-C bonds while creating a chiral center are powerful tools in synthesis. A notable strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This approach typically involves a three-step sequence: partial reduction of a pyridine, followed by a rhodium-catalyzed asymmetric reductive Heck reaction with an aryl or vinyl boronic acid, and a final reduction to yield the substituted piperidine. nih.govacs.org This method provides access to a wide variety of enantioenriched piperidines with high yield and excellent enantioselectivity. While many examples focus on 3-substituted piperidines, the underlying principle of asymmetric carbometalation represents a versatile strategy for accessing various substituted piperidine scaffolds. nih.govacs.org

Organocatalytic Intramolecular Aza-Michael Reactions (IMAMR)

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and high stereoselectivity. The intramolecular aza-Michael reaction (IMAMR) is a key C-N bond-forming reaction for the synthesis of nitrogen heterocycles. acs.orgntu.edu.sgrsc.org In this approach, an acyclic precursor containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety is cyclized in the presence of a chiral organocatalyst.

Chiral primary amines derived from cinchona alkaloids or prolinol derivatives have been successfully employed to catalyze the IMAMR, affording 2-substituted piperidines in good yields and with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov The reaction proceeds through the formation of a chiral iminium ion or by activating the nucleophile, which controls the facial selectivity of the cyclization. This method is highly valuable for constructing piperidine rings with defined stereochemistry. nih.govnih.gov

Organocatalyst TypeSubstrateEnantiomeric Excess (ee)Reference
Jørgensen-Hayashi catalyst (Prolinol derivative)Carbamates with α,β-unsaturated aldehydesExcellent acs.org
Cinchona-based primary-tertiary diamineEnone carbamatesup to 99% nih.gov
(S)-TRIP-derived phosphoric acidConjugated amides with α,β-unsaturated ketonesExcellent nih.gov

This table highlights various organocatalysts and their effectiveness in the enantioselective intramolecular aza-Michael reaction for piperidine synthesis.

Chiral Auxiliary-Mediated Strategies for Stereocontrolled Piperidine Formation

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired chiral center is established, the auxiliary is removed.

For piperidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or other parts of the acyclic precursor. For example, oxazolidinones derived from amino acids can serve as traceless chiral auxiliaries. nih.gov An acyclic chain can be built off the auxiliary, and subsequent cyclization, such as an interrupted hydrogenation or an intramolecular substitution, is directed by the chiral auxiliary. nih.gov After ring formation, the auxiliary can be cleaved to reveal the enantiomerically enriched piperidine. This method allows for the synthesis of either enantiomer of the target product by selecting the appropriate enantiomer of the chiral auxiliary. rcsi.com

Reductive Amination and Cyclization Cascades for Piperidine Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. Reductive amination is a cornerstone of amine synthesis and can be ingeniously integrated into cascade sequences to build piperidine rings. researchgate.net

A common strategy is the [5+1] annulation, where a five-carbon unit (e.g., a 1,5-dicarbonyl compound or its equivalent) reacts with an amine source. mdpi.com The reaction proceeds through the formation of an imine or enamine, followed by an intramolecular cyclization and subsequent reduction. researchgate.netmdpi.com These cascades can be catalyzed by transition metals or performed under biocatalytic conditions. For instance, transaminases can be used to convert ω-chloroketones into chiral amino ketones, which then cyclize in situ to form enantiomerically pure 2-substituted piperidines. acs.org Another innovative approach involves the remote C-H functionalization of an acyclic amine to install a nitrile group, which then acts as a masked aldehyde. Reduction and subsequent cyclization via reductive amination afford the chiral piperidine in a novel (5+1) disconnection strategy. nih.gov

Regioselective Introduction of the 5-Fluoro-2-methylphenyl Moiety

The precise, regioselective installation of the 5-fluoro-2-methylphenyl group at the C2 position of the piperidine ring is a cornerstone of synthesizing this compound. Research has focused on several key methodologies to achieve this transformation efficiently and with high stereochemical control.

One of the most prevalent strategies involves the coupling of a pre-formed, chiral piperidine precursor with an appropriate arylating agent. Asymmetric synthesis of a suitable piperidine synthon, such as an N-protected 2-lithiated piperidine, allows for subsequent reaction with an electrophilic source of the aryl moiety. For instance, the reaction of a chiral N-Boc-2-lithiated piperidine with 2-bromo-4-fluorotoluene (B74383) can be employed. However, controlling the regioselectivity of such reactions is paramount.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a notable example. In this context, a chiral 2-piperidineboronic ester can be coupled with an aryl halide like 1-bromo-5-fluoro-2-methylbenzene in the presence of a palladium catalyst. The choice of ligand, base, and solvent system is critical to ensure high yield and prevent side reactions.

Another significant approach is the Negishi cross-coupling, which utilizes an organozinc reagent. A chiral 2-piperidylzinc reagent can be coupled with 1-bromo-5-fluoro-2-methylbenzene, often catalyzed by a palladium or nickel complex. These reactions are known for their high functional group tolerance and reactivity.

A summary of these regioselective methods is presented in the table below.

Methodology Piperidine Precursor Aryl Source Key Reagents/Catalysts Primary Advantage
Organolithium ChemistryChiral N-protected 2-lithiated piperidine2-Bromo-4-fluorotolueneStrong lithium base (e.g., s-BuLi/sparteine)Direct C-H activation approach
Suzuki-Miyaura CouplingChiral 2-piperidineboronic ester1-Bromo-5-fluoro-2-methylbenzenePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Mild conditions, high functional group tolerance
Negishi CouplingChiral 2-piperidylzinc reagent1-Bromo-5-fluoro-2-methylbenzenePalladium or Nickel catalystHigh reactivity and selectivity

Derivatization Strategies for the Piperidine Nitrogen Atom

The secondary amine of the this compound core structure provides a versatile point for chemical modification. These derivatizations are instrumental in exploring the structure-activity relationships of analogues and optimizing their properties.

N-Alkylation is a fundamental derivatization strategy. This can be accomplished through direct reaction with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. A more sophisticated method is reductive amination, which involves reacting the piperidine with an aldehyde or a ketone in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient and allows for the introduction of a diverse range of substituted alkyl groups. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB), which is favored for its mildness and selectivity.

N-Acylation introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This is typically achieved by treating the piperidine with an acyl chloride or an acid anhydride. The reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the generated acid. This method allows for the incorporation of various acyl groups, from simple acetyl groups to more complex moieties.

N-Arylation , via methods like the Buchwald-Hartwig amination, represents a more advanced derivatization. This palladium-catalyzed cross-coupling reaction enables the formation of a bond between the piperidine nitrogen and an aryl or heteroaryl halide. This transformation is crucial for accessing compounds with extended aromatic systems directly linked to the core structure, significantly expanding the chemical diversity of potential analogues.

The table below details these common derivatization strategies.

Derivatization Type Typical Reagents Functional Group Introduced Key Features
Reductive AminationAldehyde or Ketone, Sodium Triacetoxyborohydride (STAB)Substituted Alkyl GroupHigh efficiency, broad substrate scope, mild conditions
N-AcylationAcyl Chloride or Acid Anhydride, Base (e.g., Triethylamine)Acyl Group (Amide)Robust reaction, introduces hydrogen bond acceptors
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst, Ligand, BaseAryl or Heteroaryl GroupForms C-N bonds to aromatic systems, allows major structural modification

Rigorous Spectroscopic and Analytical Characterization of S 2 5 Fluoro 2 Methylphenyl Piperidine

Determination of Enantiomeric Excess and Absolute Configuration

Establishing the stereochemical integrity of a chiral compound is a critical analytical challenge. A combination of chromatographic and spectroscopic techniques was utilized to determine the enantiomeric excess (e.e.) and assign the absolute configuration of the title compound.

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. chemicalbook.comnih.gov Method development for (S)-2-(5-Fluoro-2-methylphenyl)piperidine involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® series), are often effective for separating a wide range of racemic compounds, including piperidine (B6355638) analogues. researchgate.net

A typical approach involves initial screening on columns like Chiralpak IA or AD-H with mobile phases consisting of a non-polar component (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net The ratio of these solvents is adjusted to optimize the retention time and resolution. For basic compounds like the target piperidine, the addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) to the mobile phase can improve peak shape and reduce tailing.

Once a suitable separation is achieved, the method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. For preparative separations aimed at isolating the pure enantiomers, the validated analytical method can be scaled up. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected (S)-enantiomer tR ~12.5 min
Expected (R)-enantiomer tR ~14.8 min
Resolution (Rs) > 2.0

Note: This table presents a hypothetical, yet scientifically plausible, set of parameters based on typical chiral separations of similar compounds. Actual retention times (tR) and resolution may vary.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govacs.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. huji.ac.ilyoutube.com The resulting VCD spectrum is a unique fingerprint of a molecule's three-dimensional structure. biotools.us

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.netnih.gov The process involves:

Conformational Analysis : Identifying all low-energy conformers of the molecule, in this case, this compound, through computational searches.

Spectrum Calculation : For each stable conformer, the VCD and IR spectra are calculated using DFT methods (e.g., B3LYP functional with a 6-31G* basis set).

Boltzmann Averaging : The final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population at the experimental temperature.

Comparison : The predicted VCD spectrum for the (S)-configuration is compared with the experimental spectrum. A good match confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (R).

This method is highly reliable and avoids the need for crystallization or chemical derivatization, making it particularly valuable for oils or amorphous solids. biotools.usrsc.org

Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of molecular structure, including absolute stereochemistry, in the solid state. unimi.itmdpi.com This technique requires a single, high-quality crystal of the compound. If the compound is a solid and can be crystallized, SCXRD analysis can unambiguously confirm the connectivity of atoms and their arrangement in three-dimensional space. rsc.org

For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (the Flack parameter) allows for the direct determination of the absolute configuration. The crystal structure of related 2-arylpiperidine derivatives often shows the piperidine ring adopting a stable chair conformation to minimize steric strain. nih.govresearchgate.net The analysis would confirm the (S)-configuration at the C2 position of the piperidine ring and provide precise bond lengths, bond angles, and torsional angles, defining the molecule's solid-state conformation. researchgate.netmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone technique for elucidating the chemical structure of organic molecules. A full suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework of this compound.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR : The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (relative number of protons). The spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the methyl group protons.

¹³C NMR : The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts differentiate between aromatic, aliphatic (piperidine and methyl), and quaternary carbons.

¹⁹F NMR : Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum for the target compound would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling to neighboring protons (¹H-¹⁹F coupling) provide key structural confirmation. huji.ac.ilucsb.edu

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-Aromatic 6.8 - 7.3 m -
H2 (Piperidine) ~3.5 m -
H6eq (Piperidine) ~3.1 m -
H6ax (Piperidine) ~2.7 m -
H3, H4, H5 (Piperidine) 1.5 - 1.9 m -
-CH₃ ~2.3 s -
N-H ~1.7 br s -

Note: Predicted values are based on data from similar structures. chemicalbook.comrsc.org 'm' denotes multiplet, 's' singlet, 'br s' broad singlet.

Table 3: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, CDCl₃)

Nucleus Assignment Predicted δ (ppm)
¹³C C-Aromatic (C-F) ~160 (d, ¹JCF ≈ 245 Hz)
C-Aromatic (quaternary) 125 - 145
C-Aromatic (CH) 110 - 130
C2 (Piperidine) ~60
C6 (Piperidine) ~47
C3, C4, C5 (Piperidine) 20 - 30
-CH₃ ~18
¹⁹F Ar-F ~ -115

Note: Predicted values are based on data from analogous compounds. chemicalbook.comwikipedia.orgnih.gov 'd' denotes doublet.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For the target compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3 protons) and between aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (¹JCH). youtube.com This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds, ²JCH and ³JCH). youtube.com Key HMBC correlations would include those from the methyl protons to the aromatic C2' and C1' carbons, and from the piperidine H2 proton to the aromatic C1' and C2' carbons, firmly establishing the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. researchgate.net For instance, NOE correlations between the piperidine H2 proton and the methyl group protons would confirm their syn-periplanar relationship, which is characteristic of the equatorial orientation of the phenyl group in the preferred chair conformation of the piperidine ring.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved. researchgate.netscience.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₂H₁₆FN, the theoretical monoisotopic mass is a critical parameter for its identification.

The expected outcome of an HRMS analysis would be the detection of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. Any significant deviation between the experimentally measured mass and the calculated mass would indicate impurities or an incorrect structural assignment.

Table 1: Theoretical HRMS Data for this compound

IonMolecular FormulaTheoretical m/z
[M+H]⁺C₁₂H₁₇FN⁺194.1340

Note: The data in this table is theoretical and serves as an illustrative example of what would be expected from an HRMS analysis. No experimental data was found in the public domain.

Chromatographic Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of a synthesized compound. These methods separate the target compound from any impurities, starting materials, or by-products, allowing for their detection and quantification.

The choice between GC-MS and LC-MS is largely dependent on the volatility and thermal stability of the analyte. Given the piperidine structure, this compound is amenable to both techniques, potentially after derivatization for GC-MS to improve its chromatographic behavior.

In a purity assessment using these techniques, a sample of the compound is injected into the chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through the chromatographic column. The mass spectrometer then detects the ions of the eluting compounds, providing both mass information and a quantitative measure based on signal intensity. The purity is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks.

While specific experimental data for the chromatographic purity of this compound is not documented in the accessible literature, a typical analysis would aim to demonstrate a high degree of purity, often exceeding 95% or 98%, which is a common requirement for compounds intended for further use in research and development.

Table 2: Illustrative Chromatographic Purity Assessment Data

TechniqueColumnPurity (%)
GC-MS(Example: HP-5ms)>95% (Illustrative)
LC-MS(Example: C18)>95% (Illustrative)

Note: The data presented in this table is for illustrative purposes only to demonstrate how purity is typically reported. No specific experimental values for this compound were found in published studies.

Computational Chemistry and Molecular Modeling of S 2 5 Fluoro 2 Methylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and energy. These methods are crucial for understanding the intrinsic properties of (S)-2-(5-fluoro-2-methylphenyl)piperidine.

Electronic Structure Analysis of the Compound and its Fluorine Atom

The electronic character of this compound is significantly influenced by its constituent atoms and their arrangement. The fluorine atom, being the most electronegative element, plays a pivotal role in modulating the electronic properties of the phenyl ring. Density Functional Theory (DFT) calculations are commonly employed to analyze properties such as molecular orbital energies and charge distribution.

The fluorine atom induces a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect is most pronounced at the carbon atom to which it is attached (C5) and, to a lesser extent, the ortho and para positions. This withdrawal of electron density can be visualized through molecular electrostatic potential (MEP) maps, where regions of high electron density (negative potential) are typically colored red and regions of low electron density (positive potential) are colored blue. For this molecule, the area around the fluorine atom would exhibit a region of negative potential.

The presence of the electron-donating methyl group at the C2 position of the phenyl ring partially counteracts the electron-withdrawing effect of the fluorine atom through a positive inductive effect (+I) and hyperconjugation. This interplay of electron-withdrawing and -donating groups creates a specific charge distribution across the aromatic system, which is critical for its interaction with other molecules.

Conformation Analysis and Energy Landscapes of the Piperidine (B6355638) Ring and Phenyl Moiety

The flexibility of the piperidine ring and the rotational freedom of the phenyl moiety give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers is essential, as the lowest energy conformation is typically the most populated and biologically relevant.

Piperidine Ring Conformation: The piperidine ring generally adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For the 2-substituted piperidine ring in this compound, the bulky 5-fluoro-2-methylphenyl group would have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This preference for the equatorial conformer is a well-established principle in cyclohexane (B81311) and piperidine chemistry. Studies on similarly substituted fluorinated piperidines have consistently shown that bulky substituents favor the equatorial position. nih.gov

Phenyl Moiety Orientation: The orientation of the 5-fluoro-2-methylphenyl group relative to the piperidine ring is defined by the torsion angle around the C-C bond connecting the two rings. The rotation around this bond is subject to steric hindrance between the phenyl ring and the piperidine ring hydrogens. Computational energy scans, where the energy is calculated at different values of this dihedral angle, can reveal the most stable rotational conformers. Typically, the phenyl ring will adopt a staggered orientation to minimize these steric clashes.

Molecular Docking Simulations with Established and Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. While established biological targets for this compound are not extensively documented in publicly available literature, predictions based on its structural similarity to other bioactive piperidine derivatives can be made. For instance, piperidine moieties are common in compounds targeting central nervous system receptors and ion channels. clinmedkaz.org

Prediction of Ligand-Receptor Binding Modes and Key Interactions

To illustrate the process, a hypothetical docking study can be considered with a plausible target, such as a dopamine (B1211576) or serotonin (B10506) receptor, which are known to bind piperidine-containing ligands. In such a simulation, the this compound molecule would be placed in the binding pocket of the receptor. The docking algorithm would then explore various possible binding poses, rotations, and conformations of the ligand within the receptor's active site.

In silico Estimation of Binding Affinities and Orientations

Docking programs use scoring functions to estimate the binding affinity of the ligand for the receptor in each predicted pose. These scores are typically expressed in units of energy (e.g., kcal/mol), with more negative values indicating a stronger predicted binding affinity. The results of a docking simulation are usually presented as a ranked list of binding poses, with the top-ranked pose representing the most likely binding orientation.

The table below illustrates the type of data that would be generated from a molecular docking study. The specific values are hypothetical and would depend on the chosen receptor.

Predicted TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interactions
Dopamine D2 Receptor-9.5Asp114, Phe389, Trp386Ionic bond, Hydrogen bond, π-π stacking
Serotonin 5-HT2A Receptor-8.8Asp155, Phe339, Phe340Hydrogen bond, π-π stacking, Hydrophobic

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would model the movement of the this compound-receptor complex over time, taking into account the flexibility of both the ligand and the protein.

Starting from the best-predicted docking pose, an MD simulation would solve Newton's equations of motion for all atoms in the system. This would allow for the assessment of the stability of the binding pose and the key interactions identified in the docking study. The simulation could reveal, for example, whether the initial hydrogen bonds are maintained throughout the simulation, or if the ligand reorients itself within the binding pocket to find a more stable conformation. Analysis of the MD trajectory can provide deeper insights into the thermodynamics of binding, such as the calculation of binding free energies, which are often more accurate than the scores from docking alone. Such simulations are computationally intensive but provide a more realistic representation of the molecular interactions in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. For these compounds, a wide range of "descriptors"—numerical values representing various aspects of their molecular structure—are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Multiple linear regression (MLR) is a common method used to build the model, creating an equation that links the descriptors to the activity. ijprajournal.com The statistical quality and predictive power of the model are then rigorously validated using techniques like leave-one-out (LOO) cross-validation (to assess internal consistency) and prediction on an external test set of compounds not used in model building (to assess predictive ability). ijprajournal.comd-nb.info

For example, a QSAR study on piperidine-substituted thiophenes with anti-HIV-1 activity developed a model with a high correlation coefficient (R² = 0.8781), indicating a strong relationship between the chosen descriptors and the observed activity. ijprajournal.com Similar models have been developed for arylpiperazine derivatives as 5-HT₁ₐ receptor ligands and for imidazolidinylpiperidinylbenzoic acids as CCR5 antagonists. d-nb.infonih.gov While a specific model for this compound is not available, these studies demonstrate the successful application of QSAR to the broader piperidine class.

The true power of a QSAR model lies in its ability to identify the key physicochemical properties, or descriptors, that drive biological activity. By understanding which features are important, chemists can design new molecules with enhanced potency.

Across various QSAR studies on piperidine and related heterocyclic derivatives, several classes of descriptors have been identified as being influential.

Table 2: Common Physicochemical Descriptors in QSAR Models of Piperidine-like Compounds

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Net atomic charges, Dipole moment, Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energiesGovern electrostatic interactions, hydrogen bonding capacity, and reactivity. The charge on the piperidine nitrogen is often critical. researchgate.net
Steric/Topological Molecular Weight (MW), Molar Refractivity (MR), Molecular Shape Indices (Kappa indices), Connectivity IndicesRelate to the size and shape of the molecule, influencing how well it fits into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Describes the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions with the target. researchgate.net
Information Content Mean information content on the distance equality (JGI4)These more abstract topological descriptors can capture complex structural information related to branching and symmetry. nih.gov

Structure Activity Relationship Sar Studies of S 2 5 Fluoro 2 Methylphenyl Piperidine and Analogues

Impact of the Piperidine (B6355638) Ring Stereochemistry on Target Interactions

The stereochemistry of the piperidine ring, particularly at the C2 position where the phenyl group is attached, is a critical determinant of biological activity. The spatial arrangement of the substituent dictates how the molecule fits into the binding pocket of its biological target.

Research into 2-arylpiperidines has consistently shown that enantiomers can exhibit vastly different pharmacological properties. For instance, in the development of NK1 receptor antagonists, the (R,R) diastereomer of a 2,2-disubstituted piperidine showed a 50-fold higher activity compared to the (R,S) diastereomer, highlighting the stereo-specific nature of the interaction with the receptor. rsc.org The synthesis of enantiomerically enriched 2-arylpiperidines is often achieved through kinetic resolution, a technique that selectively separates one enantiomer from a racemic mixture, underscoring the importance of obtaining stereochemically pure compounds for biological evaluation. rsc.orgnih.govacs.org

The (S)-configuration of 2-(5-Fluoro-2-methylphenyl)piperidine determines the specific orientation of the substituted phenyl ring relative to the piperidine core. This precise geometry is often essential for establishing key interactions, such as pi-stacking or hydrophobic interactions, with amino acid residues within a receptor's binding site. Studies on related chiral piperidine scaffolds have demonstrated that introducing a chiral center can significantly influence selectivity and activity. researchgate.net The absolute configuration, such as (S) in this case, is therefore a fundamental aspect of the pharmacophore, and its inversion to the (R)-enantiomer would likely lead to a dramatic loss of or altered biological activity due to a suboptimal fit with the target protein. rsc.orgresearchgate.net

Influence of Fluorine Atom Position on the Phenyl Group on Binding Affinity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. tandfonline.com The position of the fluorine atom on the phenyl ring of 2-arylpiperidines has a significant impact on binding affinity and selectivity.

In (S)-2-(5-Fluoro-2-methylphenyl)piperidine, the fluorine atom is located at the 5-position of the phenyl ring. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its interaction with the target protein. tandfonline.com Fluorine substitution can enhance binding affinity through several mechanisms, including direct interactions with the protein or by affecting the polarity of adjacent functional groups. tandfonline.comresearchgate.net For example, strategic fluorination can increase a molecule's hydrophobicity, which can strengthen hydrophobic interactions within a binding pocket. researchgate.net

The position of the fluorine is crucial. Studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II have shown that a fluorine atom in the meta position (analogous to the 5-position in this compound) can be preferable for binding to hydrophobic pockets. nih.gov Changing the fluorine's position to ortho or para would alter the molecule's electronic and steric profile, potentially leading to different binding orientations and affinities. nih.govrsc.org For instance, in fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to be optimal for inhibiting DNA gyrase. tandfonline.com This highlights that the specific placement of fluorine is a key element in optimizing ligand-receptor interactions.

Substitution PatternKey ObservationPotential Impact on this compound
Meta-Fluorine Often preferred for binding in hydrophobic pockets. nih.govThe 5-fluoro position likely enhances hydrophobic interactions with the target.
Ortho-Fluorine Can influence orientation towards specific residues (e.g., Thr200 in CAII). nih.govAn ortho-fluoro isomer might adopt a different binding mode.
General Fluorination Increases local polarity and molecular hydrophobicity. researchgate.net Can block metabolic oxidation. tandfonline.comImproves membrane permeation and metabolic stability.

Role of the Methyl Group at Position 2 of the Phenyl Moiety in Modulating Activity

The methyl group at the 2-position of the phenyl ring in this compound also plays a significant role in modulating its activity. This ortho-substituent can exert both steric and electronic effects that influence the molecule's conformation and binding.

Furthermore, the methyl group can engage in favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the binding site. The combination of the 2-methyl and 5-fluoro substituents creates a distinct electronic and steric profile on the phenyl ring that is critical for molecular recognition. The absence or relocation of this methyl group would significantly alter the shape and electronic nature of the ligand, likely diminishing its binding potency. For example, in the synthesis of nicotinohydrazide-based hydrazones, the presence of a 2-methyl group was a key structural feature of the pharmacologically active compounds. mdpi.com

Systematic Substituent Effects on the Piperidine Nitrogen and Phenyl Ring

The biological activity of the this compound scaffold can be further fine-tuned by introducing various substituents on the piperidine nitrogen and the phenyl ring.

Piperidine Nitrogen Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent on the nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds. Often, this position is used to introduce larger groups that can interact with other regions of the target protein or to attach linkers to other pharmacophoric elements. In the development of CCR2 antagonists, for example, modifications at the piperidine nitrogen were crucial for potency. nih.gov The N-Boc protecting group, commonly used in synthesis, can itself influence the conformation and reactivity of the piperidine ring. rsc.orgnih.gov

Phenyl Ring Substitution: Further substitutions on the phenyl ring, in addition to the existing fluorine and methyl groups, can modulate activity. Adding electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to participate in pi-stacking or cation-pi interactions. The introduction of other functional groups can also provide additional interaction points with the receptor. For instance, in a series of benzoxazoles, various aryl substituents on a piperazine (B1678402) ring (a related scaffold) led to a range of cytotoxic activities, demonstrating the sensitivity of the biological response to the substitution pattern on the aromatic moiety. nih.gov

Position of SubstitutionType of SubstituentGeneral Effect on Activity
Piperidine Nitrogen Alkyl, Aryl, Acyl groupsModulates basicity, lipophilicity, and can introduce new binding interactions. nih.gov
Phenyl Ring Electron-withdrawing groupsCan alter pi-system electronics, potentially enhancing interactions. nih.gov
Phenyl Ring Electron-donating groupsCan modify hydrogen bonding capacity and electronic character. nih.gov
Piperidine Ring (C3, C4, C5, C6) Alkyl, Polar groupsInfluences conformation and can probe for additional binding pockets. nih.gov

Comparative Analysis of this compound with Related Piperidine and Piperazine Scaffolds

Comparing the piperidine scaffold to the closely related piperazine scaffold provides valuable SAR insights. Piperazine is a six-membered ring containing two nitrogen atoms, typically at the 1 and 4 positions, and is a common bioisostere for piperidine. researchgate.net

The switch from a piperidine to a piperazine ring can have profound effects on a compound's properties. In one study on dual histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperidine ring with a piperazine ring resulted in a dramatic change in affinity for the sigma-1 receptor. nih.gov Specifically, the piperidine-containing compound had a high affinity (Ki = 3.64 nM), whereas its piperazine analogue had a very low affinity (Ki = 1531 nM), indicating that the piperidine moiety was a critical structural element for activity at this target. nih.gov This difference was attributed to a change in the protonation state at physiological pH. nih.gov

Conversely, in the development of NK1 receptor antagonists, modifying an N-phenylpiperazine lead to a C-phenylpiperazine scaffold led to a significant improvement in binding affinity. nih.govresearchgate.net This demonstrates that the optimal scaffold is highly target-dependent. While piperidines have a single basic nitrogen, piperazines have two, which alters their pKa, lipophilicity, and potential for hydrogen bonding, thereby affecting their pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov The piperidine scaffold in this compound offers a specific conformational profile and basicity that is likely optimized for its intended target, and replacement with a piperazine could disrupt key interactions or introduce unfavorable properties. nih.gov

Future Research Directions and Translational Potential for S 2 5 Fluoro 2 Methylphenyl Piperidine

Development of Novel and More Efficient Enantioselective Synthetic Pathways with Scalability in Mind

The synthesis of optically pure 2-aryl piperidines is a critical step in the development of compounds like (S)-2-(5-Fluoro-2-methylphenyl)piperidine. nih.gov While numerous methods exist for creating chiral piperidines, the focus for future research must be on developing synthetic routes that are not only efficient and highly enantioselective but also economically viable and scalable for potential industrial production.

Current research in the enantioselective synthesis of chiral amines and piperidines highlights several promising avenues:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This remains a fundamental method for introducing chirality. nih.gov Significant progress has been made through the development of new chiral phosphorus ligands and metal catalysts that can achieve excellent enantioselectivities in the hydrogenation of cyclic imines and N-heteroarenes. nih.gov

Stepwise Dearomatization/Functionalization of Pyridines: A modern strategy involves the partial reduction of the pyridine (B92270) ring to a dihydropyridine (B1217469) intermediate, followed by a catalyzed asymmetric functionalization. nih.govsnnu.edu.cnacs.org For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine carboxylate has been shown to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cn A subsequent reduction step then yields the desired enantioenriched piperidine (B6355638). snnu.edu.cnacs.org This multi-step process offers access to a wide variety of chiral piperidines. snnu.edu.cn

Biocatalytic Approaches: The use of enzymes, such as in chemo-enzymatic dearomatization of pyridiniums, offers a highly selective method for producing chiral piperidine precursors. nih.govsnnu.edu.cn Enzymatic strategies are also being explored as alternatives to traditional chemical methods for synthesizing piperidone intermediates, which are valuable precursors for chiral aminopiperidines. researchgate.net

The scalability of these methods is a primary concern. A successful pathway must avoid costly reagents, complex purification steps (like chiral HPLC), and lengthy synthetic sequences, which are common limitations in current academic-scale syntheses. nih.gov Future efforts should be directed toward domino and multicomponent reactions, which increase atom efficiency and reduce waste, time, and energy consumption. researchgate.net

Table 1: Comparison of Modern Enantioselective Synthetic Strategies for Chiral Piperidines

Synthetic StrategyKey FeaturesPotential Advantages for ScalabilityChallenges
Asymmetric HydrogenationDirect reduction of unsaturated precursors (e.g., cyclic imines) using chiral metal catalysts. nih.govHigh efficiency and enantioselectivity; often fewer steps.Cost and sensitivity of catalysts; optimization required for specific substrates.
Stepwise Dearomatization of PyridineMulti-step process involving partial reduction of pyridine followed by asymmetric functionalization (e.g., carbometalation). snnu.edu.cnacs.orgAccess to a wide variety of substituted piperidines from simple starting materials. acs.orgCan involve multiple steps, potentially reducing overall yield. nih.gov
Biocatalytic MethodsUse of enzymes (e.g., oxidases, reductases, transaminases) to perform key stereoselective transformations. nih.govresearchgate.netHigh stereospecificity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope, and cost of production can be limiting factors.

Deeper Exploration of Polypharmacology and Off-Target Interactions through High-Throughput Screening

While this compound may be designed with a specific primary target in mind, its full biological activity profile, including potential polypharmacology (activity at multiple targets) and off-target interactions, is crucial to understand. High-Throughput Screening (HTS) is an indispensable tool for this exploration, moving beyond the traditional "trial and error" approach to drug discovery. nih.gov

HTS allows for the rapid assaying of a compound against a vast library of biological targets, including receptors, transporters, enzymes, and ion channels. nih.gov This is particularly important for CNS-active molecules, which often interact with multiple components of the complex neurotransmitter system. For a selective monoamine reuptake inhibitor, HTS can quantitatively assess its binding affinity and functional activity not only at the primary dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters but also across a wide panel of other related and unrelated targets. nih.govmdpi.comresearchgate.net

Future research should employ comprehensive HTS platforms to:

Flag Potential Liabilities: Proactively identify interactions with targets known to be associated with adverse effects (e.g., hERG channel, various kinases, GPCRs). This "off-target" screening is a critical step in de-risking a compound early in development.

Guide Structural Modifications: Data from HTS can inform structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the molecule to enhance desired activities while minimizing or eliminating undesirable ones.

The integration of HTS with advanced data analysis, including machine learning algorithms, can help identify subtle patterns in the vast datasets generated, pinpointing potential drug candidates and improving the reliability of the screening process. youtube.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization

Key applications of AI in this context include:

Predictive Modeling: ML models, trained on large datasets of chemical structures and their biological activities, can predict structure-activity relationships (SARs). nih.gov These models can accurately forecast properties such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for novel, yet-to-be-synthesized analogs. preprints.orgnih.gov

Generative Chemistry: Advanced AI, such as generative adversarial networks (GANs) and reinforcement learning, can design entirely new molecules. nih.govardigen.com By providing the model with a desired property profile (e.g., high affinity for a specific transporter, good brain permeability, low toxicity), these generative models can propose novel chemical structures that are optimized for success. This AI-guided exploration of chemical space allows for a much broader and more efficient search for superior compounds. patsnap.com

Synthesis Planning: AI tools are also being developed to assist in retrosynthesis, predicting viable synthetic routes for novel compounds generated by AI. This helps ensure that the designed molecules are synthetically feasible. acs.org

Advanced In Silico Methodologies for Predicting Complex Biological Behaviors

In silico, or computational, methods are essential for the early-stage evaluation of CNS drug candidates. Designing molecules that can effectively cross the blood-brain barrier (BBB) is a primary challenge. nih.govfrontiersin.org Advanced in silico models can predict a compound's likelihood of reaching its target in the brain.

Future research on this compound and its analogs should leverage a suite of in silico tools:

BBB Permeability Prediction: Early models relied on simple "rules of thumb" based on physicochemical properties like molecular weight (MW), lipophilicity (logP), and hydrogen bonding potential (e.g., polar surface area, PSA). nih.gov Modern approaches use sophisticated machine learning algorithms trained on large datasets of compounds with experimentally determined brain-to-plasma concentration ratios (logBB). nih.govarxiv.org These models can provide a more accurate prediction of BBB penetration. nih.govresearchgate.net

Molecular Docking and Dynamics: These techniques simulate the interaction between a compound and its target protein at an atomic level. nih.govmdpi.com Docking can predict the binding pose and affinity of this compound to monoamine transporters, helping to explain its selectivity profile. Molecular dynamics simulations can further explore the stability of this binding over time.

ADMET Prediction: In silico tools can forecast a wide range of pharmacokinetic and toxicological properties, including metabolic stability, potential for drug-drug interactions, and various toxicity endpoints. nih.govnih.gov This allows for the early filtering of compounds that are likely to fail later in development.

Table 2: Key In Silico Parameters for CNS Drug Candidate Evaluation

ParameterDescriptionImportance for CNS DrugsIn Silico Method
logBBLogarithm of the brain-to-plasma concentration ratio. nih.govDirectly quantifies the extent of brain penetration.QSAR and Machine Learning Models. nih.govarxiv.org
logPSLogarithm of the permeability-surface area product. nih.govMeasures the rate of transport across the BBB.Physicochemical property-based calculations.
Polar Surface Area (PSA)Sum of surfaces of polar atoms in a molecule. nih.govCorrelates with hydrogen bonding potential and BBB permeability (lower PSA is generally better).Molecular descriptor calculation.
Binding AffinityStrength of the interaction between the compound and its target.Determines potency and potential for on-target effects.Molecular Docking simulations. mdpi.com

Investigation into Prodrug Strategies and Targeted Delivery Systems (Academic Perspectives)

Even with an optimized structure, delivering therapeutic concentrations of a drug to the central nervous system remains a significant hurdle due to the blood-brain barrier. researchgate.net From an academic perspective, two key strategies are being explored to overcome this challenge for compounds like this compound: prodrug design and targeted delivery systems.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. researchgate.netnih.gov This approach can be used to temporarily modify the physicochemical properties of a drug to enhance its delivery across the BBB. nih.govresearchgate.net

Lipidization: One common strategy is to increase the lipophilicity of a polar drug by attaching a lipophilic moiety, often through an ester linkage. nih.gov This can improve passive diffusion across the lipid membranes of the BBB. Once in the brain, enzymatic cleavage would release the active, more polar parent drug, which is then "trapped" in the CNS, potentially increasing its concentration and duration of action. nih.gov

Carrier-Mediated Transport: A more sophisticated approach involves designing a prodrug that hijacks one of the many nutrient transporters present on the BBB (e.g., for amino acids, glucose, or vitamins). mdpi.com By attaching the drug to a molecule recognized by one of these transporters, the prodrug can be actively shuttled into the brain. nih.gov

Targeted Delivery Systems: Nanotechnology offers a transformative approach to CNS drug delivery. crimsonpublishers.com Nanoparticles (NPs) are carriers ranging in size from 10-1000 nm that can encapsulate a drug and transport it across the BBB. crimsonpublishers.comwikipedia.org

Types of Nanocarriers: Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, have been developed for brain delivery. wikipedia.orgnih.govnih.gov These materials are often biocompatible and biodegradable. wikipedia.org

Surface Functionalization: To enhance BBB crossing, the surface of these nanoparticles can be coated with specific ligands. crimsonpublishers.com For example, coating with surfactants like polysorbate 80 or attaching ligands that bind to receptors overexpressed on brain endothelial cells (e.g., the transferrin receptor) can trigger receptor-mediated transcytosis, a process that actively transports the nanoparticle into the brain. wikipedia.orgnih.gov

These advanced delivery strategies, while still largely in the academic and preclinical research phases, hold significant promise for improving the therapeutic potential of promising CNS drug candidates by ensuring they can reach their intended site of action in effective concentrations. nih.govdovepress.com

Q & A

Q. What are the recommended enantioselective synthesis methods for (S)-2-(5-Fluoro-2-methylphenyl)piperidine?

The enantioselective synthesis of chiral piperidine derivatives often employs transition-metal catalysis. For example, iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium salts has been reported for similar compounds, achieving high enantiomeric excess (ee) via ligand-controlled stereoselectivity . Key steps include:

  • Catalyst selection : Chiral Ir-phosphine complexes (e.g., (R)-Segphos) for asymmetric induction.
  • Substrate preparation : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity.
  • Reaction optimization : Adjusting hydrogen pressure (1–50 bar) and temperature (25–80°C) to balance yield and ee .

Q. How can the optical purity of this compound be experimentally verified?

Optical purity is typically assessed using polarimetry and chiral chromatography:

  • Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]22/D = -14.4° for a related (S)-trifluoromethylpiperidine derivative in methanol) .
  • Chiral HPLC/GC : Use columns like Chiralpak IA/IB to resolve enantiomers. Validate with standards and calculate ee using peak area ratios.

Q. What are the critical physicochemical properties to characterize for this compound?

Essential properties include:

  • Density : 1.161 g/mL at 25°C (measured via pycnometry).
  • Refractive index : n20/D = 1.391 (indicative of electronic environment).
  • Thermal stability : TGA/DSC to determine decomposition temperatures . Tabulate data for reproducibility (see example below):
PropertyValueMethod
Optical rotation ([α]D)-14.4° (c = 0.5% in methanol)Polarimetry
Density1.161 g/mLPycnometry

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, FTIR) for piperidine derivatives be resolved?

Contradictions in spectral assignments often arise from conformational flexibility or solvent effects. Strategies include:

  • DFT simulations : Compare computed vibrational frequencies (e.g., FTIR/Raman) with experimental data to validate structural assignments .
  • Variable-temperature NMR : Probe dynamic processes (e.g., ring puckering) that cause signal splitting .
  • Solvent titration : Assess hydrogen bonding or π-π interactions influencing chemical shifts .

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

The electron-withdrawing fluoro and methyl groups influence reactivity:

  • Steric effects : The 2-methyl group directs regioselectivity in nucleophilic attacks.
  • Electronic effects : Fluorine’s -I effect enhances electrophilicity at the piperidine nitrogen, facilitating ring-opening with oxabenzonorbornadiene in Ir-catalyzed reactions .
  • Catalyst interplay : Iridium complexes stabilize transition states via π-backbonding, lowering activation energy .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinities to biological targets (e.g., serotonin receptors) using software like AutoDock.
  • QSPR models : Corrogate substituent effects (e.g., fluoro vs. methyl) on logP, pKa, and membrane permeability .
  • MD simulations : Probe conformational stability in aqueous vs. lipid environments to optimize pharmacokinetics .

Q. What strategies address low yields in large-scale syntheses of chiral piperidines?

  • Ligand optimization : Screen phosphine/amine ligands to improve catalyst turnover (e.g., BINAP derivatives).
  • Flow chemistry : Enhance heat/mass transfer for exothermic hydrogenation steps .
  • Purification protocols : Use recrystallization (e.g., hexane/EtOAc) or chiral stationary phases for scalable enantiomer separation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental molecular geometry (e.g., bond angles, torsion)?

  • X-ray vs. DFT : Compare crystallographic data (e.g., monoclinic P21/n symmetry for a piperidine derivative, a = 9.98 Å, β = 109.38° ) with DFT-optimized structures.
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to simulations to account for experimental conditions .
  • Dynamic effects : Use molecular dynamics to assess thermal motion influencing X-ray B-factors .

Methodological Resources

  • Spectral databases : PubChem (CID 154727-51-2) for reference FTIR/NMR spectra .
  • Crystallography : CCDC deposition (e.g., C22H21N3O2, V = 1827.03 ų ) for structural validation.
  • Safety protocols : Follow EPA/ECHA guidelines for handling fluorinated compounds (P301+P310 for acute toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.